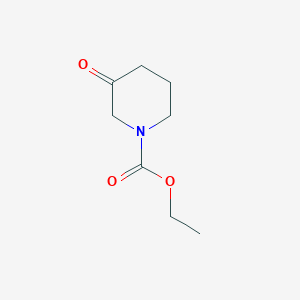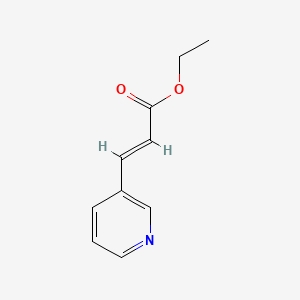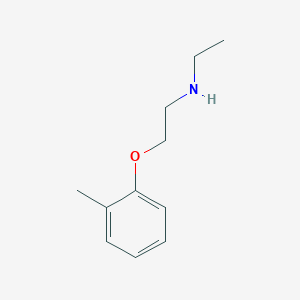
2-Fluoroacrylic acid
概要
説明
2-Fluoroacrylic acid (2-FAA) is a carboxylic acid that is used in a variety of scientific research applications. It is a colorless liquid with a melting point of -31°C and a boiling point of 63°C. Its chemical formula is C2H3FO2 and it is soluble in water and ethanol. 2-FAA is a key intermediate in the synthesis of many organic compounds, such as polymers, pharmaceuticals, and agrochemicals. The use of 2-FAA in scientific research has increased in recent years due to its versatility and its ability to react with a variety of functional groups.
科学的研究の応用
Polymerization and High-Tech Applications
2-Fluoroacrylic acid and related compounds like alkyl 2-trifluoromethacrylate are vital in the synthesis of polymers. These monomers lead to various original monomers bearing functional groups such as epoxide, cyclic ethers, oligo(ethylene oxide), or perfluorinated groups. They are used in high-tech applications due to their low toxicity, ease of availability, and handling. These compounds are particularly noted for their use in lithography, molecularly imprinted polymers, optics, adsorbents, polymer electrolyte membranes for fuel cells, lithium-ion batteries, protective stone coatings, multicompartmental micelles, and nanocomposites (Patil & Améduri, 2013).
Environmental Biodegradation Studies
Research has been conducted to evaluate the biodegradability of fluorotelomer-based acrylate polymers (FTACPs) in soil-plant microcosms. These studies are critical for understanding the environmental impact of these polymers, particularly their transformation into perfluoroalkyl carboxylates (PFCAs) (Rankin et al., 2014). Another study investigated the biodegradation potential of a fluoroacrylate polymer product in aerobic soils to assess its role as a potential source of PFCAs (Russell et al., 2008).
Thermal, Photochemical, and Hydrolytic Stability
The thermal, photochemical, and hydrolytic stability of copolymers of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates have been explored. Fluorinated groups in these polymers can modify or slow down the degradation pathway, enhancing their stability for various applications (Signori et al., 2006).
Conductive Polymer Electrolytes
Fluoroalkylated end-capped 2-acrylamido-2-methylpropanesulfonic acid copolymers containing poly(oxyethylene) units have been synthesized. These fluorinated copolymers form gels in DMSO and exhibit high ionic conductivity, showing promise for use in conductive polymer electrolytes (Sawada et al., 2000).
Hydrophobicity and Surface Modification
Controlled radical polymerization of fluoroacrylate has been used to create polymers with enhanced hydrophobic properties. This has applications in creating hydrophobic surfaces with potential use in various industries (Chakrabarty & Singha, 2013).
Functional Coatings and Stone Conservation
Fluorinated acrylic copolymers have been developed for use in speciality coatings, offering properties like low surface tension and non-adhesive nature. These polymers have applications in protective coatings against atmospheric corrosion (Malshe & Sangaj, 2005). Similarly, partially fluorinated acrylic polymers have been synthesized for the protection of stone monuments, showcasing their utility in cultural heritage conservation (Mazzola et al., 2003).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is used as a monomer for the preparation of fluoropolymers .
Mode of Action
It’s known to be used as a reactant for the preparation of fluorolactams
Biochemical Pathways
As a monomer for fluoropolymers, it may be involved in polymerization reactions
Result of Action
As a reactant for the preparation of fluorolactams , it may contribute to the properties of these compounds
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoroacrylic acid. For instance, it’s recommended to prevent the chemical from entering drains and to avoid discharging it into the environment . .
生化学分析
Biochemical Properties
It has been shown that Pseudomonas putida ATCC 12633, when engineered to express a defluorinase enzyme from Delftia acidovorans strain B, can grow on organofluorinated compounds of xenobiotic origin, including 2-fluoropropionic acid . This suggests that 2-Fluoroacrylic acid may interact with certain enzymes and other biomolecules in biochemical reactions.
Cellular Effects
In terms of cellular effects, research has shown that the growth yield of Pseudomonas putida ATCC 12633 was significantly lowered by 41% with 2-fluoropropionic acid compared to (S)-mandelic acid or D-lactic acid . This indicates that this compound could have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that fluoride anion, which could be generated from C-F bond cleavage in organofluorine compounds like this compound, manifests significant toxicity in the cytoplasm . This suggests that this compound might exert its effects at the molecular level through interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas, in a dark place, and in a freezer under -20°C . This suggests that the compound’s stability and degradation, as well as any long-term effects on cellular function, could be influenced by these storage conditions.
Metabolic Pathways
The fact that Pseudomonas putida ATCC 12633 can grow on 2-fluoropropionic acid suggests that this compound could be involved in certain metabolic pathways .
特性
IUPAC Name |
2-fluoroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCFGHUTYSLISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902405 | |
| Record name | 2-Fluoroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-99-9 | |
| Record name | 2-Fluoroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEP1A791CI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-fluoroacrylic acid derivatives in organic synthesis?
A1: this compound derivatives are valuable building blocks for synthesizing complex molecules. Specifically, they serve as versatile substrates in Diels-Alder reactions, enabling the construction of chiral tertiary carbons bearing a fluorine atom [, , , ]. This is particularly useful in pharmaceutical research for designing new drug candidates.
Q2: How does the fluorine atom influence the reactivity of this compound derivatives in Diels-Alder reactions?
A2: Studies have shown that the fluorine substituent in this compound derivatives exerts a significant effect on the diastereoselectivity of Diels-Alder reactions [, ]. This influence stems from electronic and steric factors introduced by the fluorine atom, highlighting its potential in controlling the stereochemical outcome of these reactions.
Q3: What are the challenges associated with the synthesis of vinyl fluorides, and how does the research address this?
A3: Synthesizing di- and trisubstituted vinyl fluorides with high isomeric purity is challenging due to the difficulties in separating the desired isomer from byproducts. A study describes a practical method utilizing a selective Horner-Wadsworth-Emmons olefination followed by hydrolysis to produce crystalline 2-fluoroacrylic acids with high E-isomeric purity (>98%) []. Subsequent silver-catalyzed decarboxylation yields the desired vinyl fluorides with high isomeric purity, eliminating the need for tedious purification.
Q4: What innovative synthetic routes have been explored for producing this compound and its derivatives?
A4: Several synthetic approaches have been developed for this compound and its derivatives. One method involves the isomerization of primary polyfluoroallylic alcohols, yielding this compound fluorides and 1-fluorovinyl ketones [, ]. Another study describes a novel synthesis of this compound [], further expanding the synthetic toolbox for accessing this valuable compound.
Q5: How can this compound esters be produced efficiently on an industrial scale?
A5: A patented method allows for the industrial-scale production of this compound esters []. This involves reacting readily accessible 3-amino-2-fluoropropionic acid esters with a quaternary ammonium salt-forming agent in the presence of a base. The 3-amino-2-fluoropropionic acid esters themselves can be efficiently synthesized by reacting 3-hydroxy-2-aminopropionic acid esters with sulfuryl fluoride (SO2F2) in the presence of an organic base, making the entire process highly efficient and suitable for industrial application.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


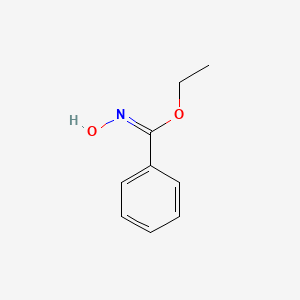
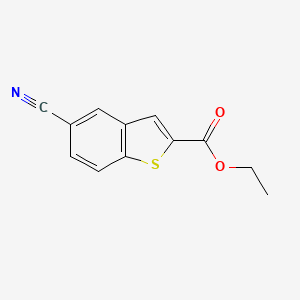
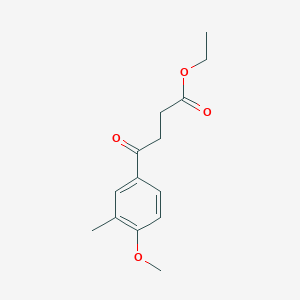
![Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3021328.png)
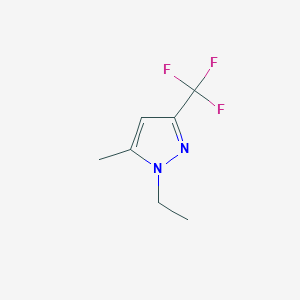
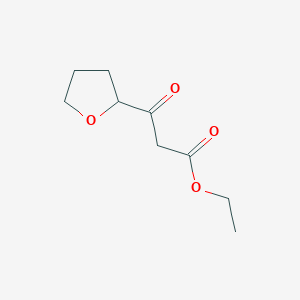
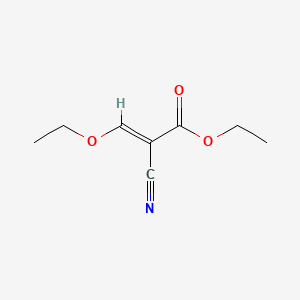

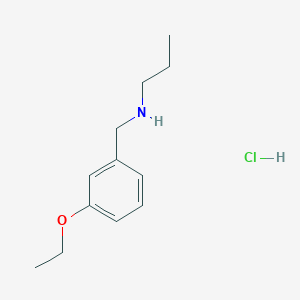

![N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3021337.png)
